

Physical and chemical properties of 1-(2-Aminothiophen-3-yl)ethanone.

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Compound of Interest

Compound Name: 1-(2-Aminothiophen-3-yl)ethanone

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An In-depth Technical Guide to the Physical and Chemical Properties of **1-(2-Aminothiophen-3-yl)ethanone**

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-(2-Aminothiophen-3-yl)ethanone**, a heterocyclic ketone of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering in-depth analysis of its structural features, reactivity, and spectroscopic characterization. The synthesis of this compound via the Gewald reaction is detailed, and a thorough examination of its spectroscopic data is presented, drawing comparisons with closely related analogues. This guide is intended to serve as a valuable resource for researchers utilizing this versatile building block in the design and synthesis of novel molecular entities.

Introduction: The Significance of the 2-Aminothiophen-3-yl Acetyl Scaffold

The 2-aminothiophene moiety is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds.^{[1][2]} The introduction of an acetyl group at the 3-position, as seen in **1-(2-Aminothiophen-3-yl)ethanone**, provides a key synthetic handle for further molecular elaboration. This arrangement of functional groups—a nucleophilic amine, an

aromatic thiophene ring, and an electrophilic acetyl group—offers a rich platform for the construction of complex heterocyclic systems.[3] Understanding the interplay of these functionalities is paramount for its effective use in synthetic campaigns.

Molecular and Physical Properties

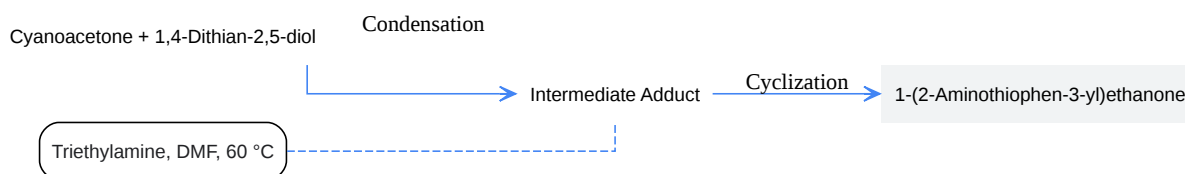
1-(2-Aminothiophen-3-yl)ethanone, with the CAS number 892127-08-1, is a molecule of significant synthetic utility.[4] While specific experimental data for its physical properties are not extensively reported in the literature, we can infer and compare its characteristics with closely related isomers and analogues.

Property	Value/Information	Source
IUPAC Name	1-(2-Aminothiophen-3-yl)ethanone	N/A
Synonyms	1-(2-amino-3-thienyl)ethanone, Ethanone, 1-(2-amino-3-thienyl)-	[4]
CAS Number	892127-08-1	[4]
Molecular Formula	C ₆ H ₇ NOS	[4]
Molecular Weight	141.19 g/mol	[4]
Appearance	Likely a solid at room temperature	Inferred
Melting Point	Data not available. For comparison, the isomer 1-(3-aminothiophen-2-yl)ethanone has a melting point of 84-88 °C.	[2]
Boiling Point	Data not available. The isomer 1-(3-aminothiophen-2-yl)ethanone has a boiling point of 120-125 °C at 0.8 mmHg.	[2]
Solubility	Expected to be sparingly soluble in water, with better solubility in organic solvents like ethanol, DMF, and DMSO. The isomer 1-(3-aminothiophen-2-yl)ethanone is reported to be insoluble in water.	Inferred,[2]

Synthesis of 1-(2-Aminothiophen-3-yl)ethanone: The Gewald Reaction

The most prominent and efficient method for the synthesis of 2-aminothiophenes is the Gewald reaction.[3][5] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base. A specific synthesis for **1-(2-Aminothiophen-3-yl)ethanone** has been reported, utilizing a modified Gewald approach.[5][6]

Reaction Scheme



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Caption: Modified Gewald synthesis of **1-(2-Aminothiophen-3-yl)ethanone**.

Step-by-Step Experimental Protocol

This protocol is adapted from the synthesis of 1-(2-Amino-3-thienyl)ethanone (4a) as described by Al-Mourabit and Thoret (2011).[5][6]

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve crude 1,4-dithian-2,5-diol (22 mmol) and cyanoacetone (43 mmol) in dimethylformamide (DMF, 10 mL).
- **Base Addition:** To the stirred solution, add triethylamine (10 mmol). An initial slight increase in temperature may be observed.
- **Heating:** After 15 minutes of stirring at room temperature, heat the reaction mixture to 60 °C for 3 hours.
- **Work-up:**
 - Remove the DMF under reduced pressure.
 - To the resulting oily residue, add water (50 mL) and diethyl ether (50 mL).

- Acidify the mixture with glacial acetic acid (approximately 1–3 mL) until the organic layer becomes clear.
- Extraction and Purification:
 - Separate the organic layer.
 - Extract the aqueous layer with diethyl ether.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
 - Further purification can be achieved by column chromatography on silica gel.

Chemical Properties and Reactivity

The chemical behavior of **1-(2-Aminothiophen-3-yl)ethanone** is dictated by the electronic properties of its constituent functional groups. The electron-donating amino group activates the thiophene ring towards electrophilic substitution, while also serving as a potent nucleophile. The acetyl group, being electron-withdrawing, deactivates the ring to some extent and provides an electrophilic center for nucleophilic addition.

Reactivity of the 2-Amino Group

The amino group can readily undergo acylation, alkylation, and diazotization reactions. It can also participate in condensation reactions with carbonyl compounds to form Schiff bases, which are valuable intermediates for the synthesis of more complex heterocyclic systems.[2]

Electrophilic Aromatic Substitution

The thiophene ring is susceptible to electrophilic attack, with the position of substitution influenced by the directing effects of the amino and acetyl groups. The electron-donating amino group directs electrophiles to the ortho and para positions (C3 and C5), while the electron-withdrawing acetyl group directs to the meta position (C4). The overall outcome of an electrophilic substitution reaction will depend on the specific electrophile and reaction conditions.

Reactions of the Acetyl Group

The carbonyl group of the acetyl moiety can undergo a variety of classical ketone reactions, including reduction to the corresponding alcohol, oxidation, and condensation reactions at the alpha-carbon.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of **1-(2-Aminothiophen-3-yl)ethanone**. While the spectra for the parent compound are not readily available, the data for the closely related 1-(2-Amino-5-nitro-3-thienyl)ethanone provides an excellent framework for understanding the expected spectral features.^[5]

¹H NMR Spectroscopy

In the ¹H NMR spectrum, one would expect to see distinct signals for the methyl protons of the acetyl group, the protons of the amino group, and the aromatic protons on the thiophene ring. The chemical shifts will be influenced by the electronic environment. For instance, the methyl protons of the acetyl group in 1-(2-Amino-5-nitro-3-thienyl)ethanone appear as a singlet at δ 2.40 ppm.^[5] The amino protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent dependent. The thiophene ring protons will appear in the aromatic region, with their coupling constants providing information about their relative positions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the acetyl group (typically in the range of δ 190-200 ppm), the methyl carbon of the acetyl group (around δ 25-30 ppm), and the carbons of the thiophene ring. The chemical shifts of the thiophene carbons will be influenced by the substituents. In 1-(2-Amino-5-nitro-3-thienyl)ethanone, the carbonyl carbon appears at δ 194.2 ppm.^[5]

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups. Key expected absorptions include:

- N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

- C=O stretching: A strong absorption band around 1650-1680 cm^{-1} for the conjugated ketone.
- C=C stretching: Bands in the 1400-1600 cm^{-1} region corresponding to the thiophene ring.

Mass Spectrometry

Mass spectrometry will provide the molecular weight of the compound. The fragmentation pattern can offer valuable structural information. For 1-(2-Amino-5-nitro-3-thienyl)ethanone, the molecular ion peak (M^+) is observed at m/z 186.[5]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling **1-(2-Aminothiophen-3-yl)ethanone**. While a specific safety data sheet (SDS) for this compound is not widely available, information from related aminothiophene derivatives suggests the following precautions:

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Applications in Research and Development

The unique structural features of **1-(2-Aminothiophen-3-yl)ethanone** make it a valuable building block in several areas of chemical research:

- Medicinal Chemistry: It serves as a precursor for the synthesis of various fused heterocyclic systems, such as thienopyrimidines and thienopyridines, which are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

- Materials Science: Thiophene-based compounds are of great interest in the development of organic electronic materials, including conducting polymers and dyes. The functional groups on **1-(2-Aminothiophen-3-yl)ethanone** allow for its incorporation into larger conjugated systems.

Conclusion

1-(2-Aminothiophen-3-yl)ethanone is a versatile and valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, synthesis, and spectroscopic characterization. By understanding the nuances of its reactivity and handling, researchers can effectively utilize this building block to advance the development of novel and functional molecules.

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